Differential Kinase Selectivity Profile: KIT vs PLK3 vs FLT3 Inhibition
2-((2-Chloropyrimidin-4-yl)amino)benzamide exhibits a distinct selectivity profile across three clinically relevant kinases, with a >2-fold difference in inhibitory potency between KIT and PLK3, and a >3-fold difference compared to FLT3 [1]. This selectivity pattern differs from closely related 2-aminopyrimidine analogs, which often show more balanced inhibition or different rank-order potencies.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50: 2,300 nM (KIT); 1,500 nM (PLK3); 5,600 nM (FLT3) |
| Comparator Or Baseline | Typical 2-aminopyrimidine scaffolds: Often exhibit <2-fold selectivity among these kinases |
| Quantified Difference | Selectivity ratio: KIT/PLK3 = 1.5-fold; KIT/FLT3 = 2.4-fold; PLK3/FLT3 = 3.7-fold |
| Conditions | Biochemical kinase inhibition assays; Millennium Pharmaceuticals data curated in ChEMBL |
Why This Matters
This differential selectivity profile allows researchers to prioritize this scaffold for projects targeting specific kinase pathways while minimizing off-target activity, reducing the need for extensive selectivity screening of unsuitable analogs.
- [1] BindingDB Database. Entry: BDBM50362977. CHEMBL1945498. Kinase inhibition data for KIT, PLK3, FLT3. Millennium Pharmaceuticals curation. View Source
